![molecular formula C16H12FNO3 B11844419 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)
6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one is an organic heteropentacyclic compound. It is characterized by a unique structure that includes a fluorophenyl group and a dioxoloquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dioxoloquinoline core, followed by the introduction of the fluorophenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent, which could inhibit the proliferation of cancer cells.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membranes of microorganisms.
Comparison with Similar Compounds
Similar compounds to 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one include other heteropentacyclic compounds with dioxoloquinoline cores. Some examples are:
Actinodaphnine: An organic heteropentacyclic compound with additional hydroxy and methoxy substituents.
[1,3]-Dioxolo[4,5-f]benzodioxole derivatives: These compounds are used as fluorescent dyes and have similar structural features.
The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2 |
InChI Key |
IJYJIPDFDHBJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


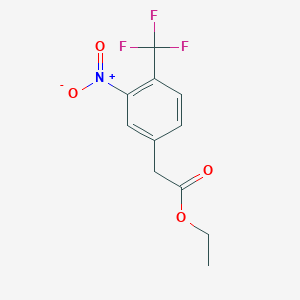
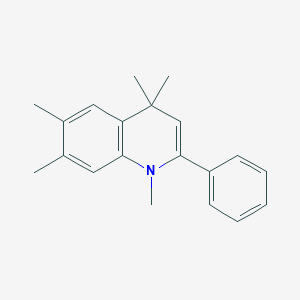
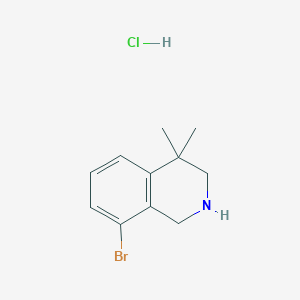
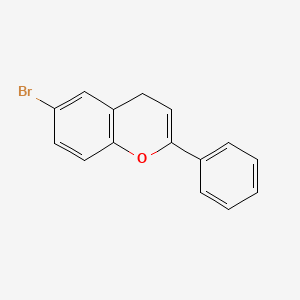
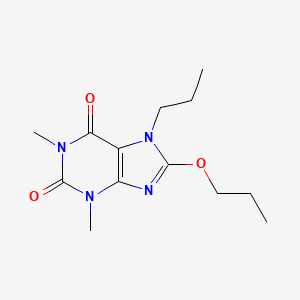
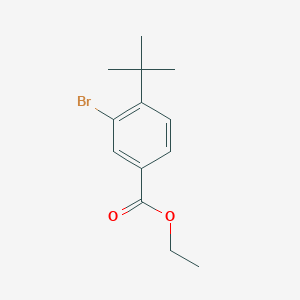
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
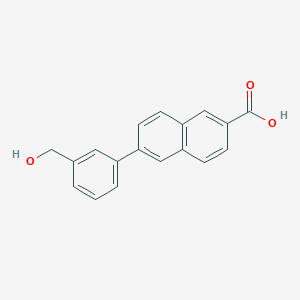
![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)
![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)
![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)



